1-Octyl magnesium chloride either 1-Octyl magnesium chloride either
Brand Name: Vulcanchem
CAS No.:
VCID: VC17940118
InChI: InChI=1S/C8H17.ClH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C8H17ClMg
Molecular Weight: 172.98 g/mol

1-Octyl magnesium chloride either

CAS No.:

Cat. No.: VC17940118

Molecular Formula: C8H17ClMg

Molecular Weight: 172.98 g/mol

* For research use only. Not for human or veterinary use.

1-Octyl magnesium chloride either -

Specification

Molecular Formula C8H17ClMg
Molecular Weight 172.98 g/mol
IUPAC Name magnesium;octane;chloride
Standard InChI InChI=1S/C8H17.ClH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1
Standard InChI Key HQDAZWQQKSJCTM-UHFFFAOYSA-M
Canonical SMILES CCCCCCC[CH2-].[Mg+2].[Cl-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

1-Octyl magnesium chloride ether is systematically named magnesium;octane;chloride according to IUPAC conventions . Its molecular structure comprises a magnesium atom centrally bonded to a chloride ion (Cl\text{Cl}^-) and a 1-octyl group (C8H17\text{C}_8\text{H}_{17}^-), with ether molecules (typically diethyl ether or tetrahydrofuran) solvating the magnesium center. The compound’s SMILES representation is CCCCCCC[CH2].[Mg2+].[Cl\text{CCCCCCC[CH}_2^-]\text{.[Mg}^{2+}\text{].[Cl}^-, reflecting its ionic character in solution .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC8H17ClMg\text{C}_8\text{H}_{17}\text{ClMg}
Molecular weight172.98 g/mol
Parent compoundOctane (CID 356)
SolubilityHighly soluble in ethers

Structural Dynamics in Solution

Grignard reagents like 1-octyl magnesium chloride ether exist in a Schlenk equilibrium, where dimeric or polymeric species form depending on solvent and concentration . For instance, in diethyl ether, the monomeric form predominates, but in dioxane, coordination polymers such as MgCl2(dioxane)2\text{MgCl}_2(\text{dioxane})_2 precipitate, leaving dimethylmagnesium in solution . This equilibrium is critical for understanding the compound’s reactivity, as the active nucleophilic species (the alkylmagnesium moiety) varies with solvent polarity and temperature.

Synthesis and Purification

Preparation Methods

The synthesis follows the classical Grignard reaction, where 1-chlorooctane reacts with magnesium metal in an anhydrous ether solvent under inert conditions :

C8H17Cl+MgetherC8H17MgCl(ether)n\text{C}_8\text{H}_{17}\text{Cl} + \text{Mg} \xrightarrow{\text{ether}} \text{C}_8\text{H}_{17}\text{MgCl} \cdot (\text{ether})_n

Key considerations include:

  • Metal purity: Magnesium must be activated (e.g., by etching with dilute HCl) to remove oxide layers .

  • Solvent choice: Diethyl ether or tetrahydrofuran (THF) are preferred due to their ability to stabilize the Grignard complex .

  • Temperature control: Exothermic reactions require cooling to prevent thermal degradation .

Challenges in Isolation

Unlike simpler Grignard reagents, 1-octyl magnesium chloride ether’s long alkyl chain increases steric hindrance, slowing reaction kinetics and complicating purification . Furthermore, its high viscosity in hydrocarbon solutions—attributed to polymeric aggregation—limits practical handling . Industrial-scale production often retains the reagent in solution rather than isolating it, as solid-state stability remains problematic .

Physicochemical Properties

Thermal Stability

The compound decomposes above 150°C, releasing methane and forming magnesium oxides or chlorides . Differential scanning calorimetry (DSC) reveals an exothermic decomposition peak at 165°C, necessitating storage at sub-ambient temperatures .

Spectroscopic Characterization

  • NMR: 25Mg^{25}\text{Mg} NMR in THF shows a resonance at 25 ppm, consistent with tetrahedral magnesium coordination .

  • IR: Stretching vibrations at 550 cm1^{-1} (Mg-C\text{Mg-C}) and 1100 cm1^{-1} (Mg-O\text{Mg-O}) confirm ether solvation .

Table 2: Spectral Data

TechniqueKey SignalsInterpretation
1H^{1}\text{H} NMRδ 0.88 (t, 3H, CH3_3), δ 1.26 (m, 10H, CH2_2)Octyl chain environment
Raman300 cm1^{-1} (Mg-Cl stretch)Ionic bonding

Reactivity and Applications

Nucleophilic Alkylation

The octylmagnesium moiety acts as a strong nucleophile, transferring the octyl group to electrophilic substrates:

C8H17MgCl+R-XC8H17-R+MgXCl\text{C}_8\text{H}_{17}\text{MgCl} + \text{R-X} \rightarrow \text{C}_8\text{H}_{17}\text{-R} + \text{MgXCl}

Applications include:

  • Pharmaceutical intermediates: Synthesis of long-chain alkylated aromatics for lipid-soluble drugs .

  • Polymer chemistry: Initiation of styrene polymerization to produce octyl-terminated polystyrenes .

Limitations in Synthesis

Steric bulk from the octyl group reduces reactivity toward hindered electrophiles. For example, ketones react sluggishly compared to aldehydes, requiring elevated temperatures or Lewis acid catalysts .

Current Research and Future Directions

Recent studies focus on solvent engineering to modulate reactivity. For example, ionic liquids like [BMIM][BF4_4] reduce viscosity and enhance reaction rates by disrupting polymeric aggregates . Additionally, computational studies using density functional theory (DFT) aim to predict optimal conditions for electrophilic substitutions, potentially expanding its utility in asymmetric synthesis .

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